molecular formula C20H16O5 B12681136 Yinyanghuo C CAS No. 149182-47-8

Yinyanghuo C

Cat. No.: B12681136
CAS No.: 149182-47-8
M. Wt: 336.3 g/mol
InChI Key: GPXYBBZISZKRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Yinyanghuo C can be synthesized through enzymatic conversion of its precursor compounds, such as Epimedin C. The process involves the use of specific enzymes like Aspergillus sp. y48, which hydrolyze the glycosidic bonds in Epimedin C to produce this compound . The reaction conditions typically include a temperature range of 25-70°C and a pH range of 3.0-8.0 .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the leaves of Epimedium brevicornu Maxim. The leaves are dried and subjected to solvent extraction, followed by purification processes such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Yinyanghuo C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with modified pharmacological properties .

Scientific Research Applications

Yinyanghuo C has a wide range of scientific research applications:

Mechanism of Action

Yinyanghuo C exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its enzymatic conversion from Epimedin C also sets it apart from other similar compounds .

Properties

CAS No.

149182-47-8

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)17-10-15(23)19-14(22)8-13(21)9-18(19)24-17/h3-10,21-22H,1-2H3

InChI Key

GPXYBBZISZKRAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.